Cas no 112632-91-4 ((2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile)

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile is a structurally distinct organic compound featuring a benzothiazole core linked to a 2-chlorophenyl group via a conjugated nitrile-substituted alkene. This configuration imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules. The presence of the benzothiazole moiety may contribute to electron-rich aromatic interactions, while the chlorophenyl and nitrile groups enhance reactivity for further functionalization. Its rigid, planar structure suggests possible applications in materials science, such as organic semiconductors or fluorescent probes. The compound’s defined stereochemistry (E-configuration) ensures consistency in downstream reactions. Suitable for controlled derivatization, it offers researchers a versatile building block for heterocyclic and conjugated systems.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile structure
112632-91-4 structure
Product Name:(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile
CAS No:112632-91-4
MF:C16H9ClN2S
MW:296.774060964584
CID:2881194
Update Time:2025-06-26

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile
    • (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile
    • (E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile
    • STK888357
    • ST50039372
    • (2E)-2-benzothiazol-2-yl-3-(2-chlorophenyl)prop-2-enenitrile
    • Inchi: 1S/C16H9ClN2S/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+
    • InChI Key: RHTCWNRZDLOQQI-FMIVXFBMSA-N
    • SMILES: ClC1C=CC=CC=1/C=C(\C#N)/C1=NC2C=CC=CC=2S1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 427
  • XLogP3: 4.8
  • Topological Polar Surface Area: 64.9

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile Pricemore >>

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Additional information on (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile

Introduction to (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile (CAS No. 112632-91-4)

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile, identified by its CAS number 112632-91-4, is a molecule of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic nitriles that have garnered attention due to their diverse biological activities and potential applications in drug discovery. The structural features of this molecule, particularly the presence of a benzothiazole ring and a conjugated system with a nitrile group, make it a promising candidate for further investigation in various therapeutic contexts.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex biological pathways. Among these, molecules that exhibit inhibitory activity against key enzymes and receptors involved in disease processes have been extensively studied. The benzothiazole moiety in (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile is known to possess pharmacological properties that make it an attractive scaffold for drug design. This moiety has been reported to interact with various biological targets, including enzymes and receptors that are implicated in inflammation, cancer, and infectious diseases.

The nitrile group in the molecule also contributes to its potential biological activity. Nitriles are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. The conjugation of the nitrile group with the benzothiazole ring in (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile may enhance its ability to interact with biological targets, thereby increasing its therapeutic efficacy.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, studies have shown that derivatives of benzothiazole have demonstrated efficacy in treating various diseases, including neurological disorders and autoimmune conditions. The presence of a chlorophenyl group in (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile further enhances its potential as a pharmacological agent by introducing additional functional groups that can modulate biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of molecules like (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile. These computational approaches have been instrumental in identifying lead compounds for further optimization and development. By leveraging these techniques, scientists can design molecules with improved potency and selectivity, thereby reducing off-target effects and enhancing therapeutic outcomes.

In addition to its potential as a standalone therapeutic agent, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile may also serve as a valuable intermediate in the synthesis of more complex drug candidates. Its unique structural features make it a versatile building block that can be modified to target specific biological pathways or diseases. This flexibility is particularly important in drug discovery pipelines where rapid iteration and optimization are essential for success.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile more efficiently than ever before. These improvements have not only reduced production costs but also enabled the exploration of novel synthetic routes that may lead to more efficient and sustainable manufacturing processes.

From a medicinal chemistry perspective, the study of compounds like (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile provides valuable insights into the structure-function relationships that govern biological activity. By understanding how different structural features contribute to pharmacological effects, researchers can design molecules with enhanced therapeutic properties. This knowledge is crucial for developing new drugs that are both effective and safe for human use.

The growing interest in natural product-inspired drug discovery has also highlighted the importance of exploring structurally diverse molecules like (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile. Natural products often contain unique structural motifs that have evolved over millions of years to exhibit specific biological activities. By incorporating these motifs into synthetic drug candidates, researchers can harness nature's wisdom to develop novel therapeutics.

In conclusion, the compound (CAS No. 112632-91-4) represents a promising area of research with significant potential for therapeutic applications. Its unique structural features and reported biological activities make it an attractive candidate for further investigation. As research in pharmaceutical chemistry continues to evolve, compounds like this will play an increasingly important role in the development of new drugs that address unmet medical needs.

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